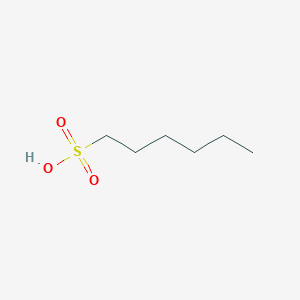

1-Hexanesulfonic acid

Description

Properties

IUPAC Name |

sodium;hexane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3S.Na/c1-2-3-4-5-6-10(7,8)9;/h2-6H2,1H3,(H,7,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSZRRAAFHGKCH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062657 | |

| Record name | 1-Hexanesulfonic acid, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White chunks or powder; [Alfa Aesar MSDS] | |

| Record name | 1-Hexanesulfonic acid sodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10178 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2832-45-3 | |

| Record name | 1-Hexanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002832453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexanesulfonic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexanesulfonic acid, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hexane-1-sulphonate, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the role of 1-Hexanesulfonic acid in ion-pair chromatography?

An In-depth Technical Guide on the Role of 1-Hexanesulfonic Acid in Ion-Pair Chromatography

For Researchers, Scientists, and Drug Development Professionals

Ion-pair chromatography (IPC) is a powerful and versatile technique within high-performance liquid chromatography (HPLC) that enables the separation of ionic and highly polar analytes on reversed-phase columns. These compounds often exhibit poor retention in traditional reversed-phase chromatography. The addition of an ion-pair reagent to the mobile phase is central to this technique. This compound, an anionic ion-pairing agent, is a widely utilized reagent for the successful retention and separation of cationic (basic) compounds.

The Core Function of this compound

In reversed-phase HPLC, the stationary phase (e.g., C18 or C8) is nonpolar, while the mobile phase is polar. Cationic analytes, being charged and polar, have a low affinity for the hydrophobic stationary phase and are poorly retained, often eluting at or near the void volume. This compound is added to the mobile phase to overcome this challenge.[1][2] It is an ionic compound with a six-carbon alkyl chain (a nonpolar tail) and a charged sulfonate group (a polar head).[3] Its primary role is to increase the retention of positively charged analytes on the nonpolar stationary phase.[4][5]

Two primary mechanisms have been proposed to explain how this compound achieves this:

-

Ion-Pair Formation Model: In this model, the negatively charged hexanesulfonate anion pairs with a positively charged analyte in the mobile phase through electrostatic attraction.[1] This forms a neutral, more hydrophobic ion-pair. This neutral complex has a greater affinity for the nonpolar stationary phase, partitions into it more effectively, and is therefore retained for a longer time.[2][6]

-

Dynamic Ion-Exchange Model: This theory suggests that the hydrophobic alkyl tails of the this compound molecules adsorb onto the surface of the reversed-phase packing material.[3][7] This creates a dynamic stationary phase with the negatively charged sulfonate groups oriented towards the mobile phase.[3] Cationic analytes in the mobile phase are then retained via an ion-exchange mechanism with this modified surface.

In practice, the separation is likely a result of a combination of both mechanisms. The overall effect is a significant increase in the retention and resolution of cationic compounds.[2]

Data Presentation: Key Experimental Parameters

The effectiveness of a separation using this compound is highly dependent on several mobile phase parameters. Optimizing these variables is critical for method development.

| Parameter | Typical Range | Core Effect on Cationic Analyte Retention | Rationale and Considerations |

| This compound Concentration | 5 mM - 20 mM | Retention increases with concentration up to a plateau. | Higher concentrations increase the formation of ion pairs or the density of the dynamic ion-exchange layer on the stationary phase.[5] Excessively high concentrations may not improve resolution and can lead to long equilibration times. |

| Mobile Phase pH | 2.5 - 4.0 | pH must be controlled to ensure analyte ionization. | For basic analytes (e.g., amines), a low pH (well below the analyte's pKa) is required to ensure the compound is protonated and carries a positive charge, enabling it to pair with the anionic hexanesulfonate.[8] |

| Organic Modifier Concentration (e.g., Acetonitrile, Methanol) | Variable | Retention decreases as the organic concentration increases. | The organic modifier increases the elution strength of the mobile phase. Methanol (B129727) is often preferred with alkyl sulfonates due to their better solubility compared to acetonitrile.[3] |

| Alkyl Chain Length of Reagent | C5 to C8 | Longer chains provide greater retention. | Increasing the hydrophobicity of the ion-pair reagent (e.g., using octanesulfonic acid instead of hexanesulfonic acid) increases its interaction with the stationary phase, leading to longer retention times for the analyte.[5][9] |

Mandatory Visualization: Diagrams of Mechanisms

The following diagrams illustrate the two proposed mechanisms for ion-pair chromatography using this compound.

Caption: Ion-pair formation in the mobile phase.

Caption: Dynamic ion-exchange on the stationary phase.

Experimental Protocols: A General Methodology

This section provides a detailed protocol for the separation of basic pharmaceutical compounds using this compound.

Objective: To separate two cationic analytes using reversed-phase ion-pair chromatography.

1. Materials:

-

This compound sodium salt, HPLC grade[10]

-

Phosphoric acid (H₃PO₄) for pH adjustment

-

Methanol or Acetonitrile, HPLC grade

-

Deionized water, 18.2 MΩ·cm

-

Reversed-phase HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)

-

Standard HPLC system with UV detector

2. Mobile Phase Preparation (Example: 10 mM this compound at pH 3.0):

-

Weigh an appropriate amount of this compound sodium salt to make a 10 mM solution in the final aqueous volume (e.g., 2.10 g for 1 L).

-

Dissolve the salt in approximately 900 mL of deionized water in a 1 L volumetric flask or beaker.

-

Adjust the pH to 3.0 by adding phosphoric acid dropwise while monitoring with a calibrated pH meter.

-

Add deionized water to bring the final volume to 1 L.

-

Filter the aqueous buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates.

-

Prepare the final mobile phase by mixing the aqueous buffer with the organic modifier in the desired ratio (e.g., 70:30 v/v aqueous:methanol).

3. Chromatographic Workflow:

-

Column Equilibration: Equilibrate the C18 column with the ion-pair mobile phase at a constant flow rate (e.g., 1.0 mL/min). This step is critical and requires a significantly longer time than for standard reversed-phase methods, often 30-60 minutes or more, until a stable baseline is achieved.[11]

-

System Suitability: Inject a standard solution multiple times to ensure the reproducibility of retention times, peak areas, and peak shapes.

-

Sample Analysis: Prepare samples by dissolving them in the mobile phase to ensure compatibility. Filter samples through a 0.45 µm syringe filter before injection.

-

Data Acquisition: Run the samples and acquire the chromatograms.

4. Post-Analysis Column Care:

-

Ion-pair reagents are notoriously difficult to remove from a column.[12] It is strongly recommended to dedicate a column exclusively for ion-pair applications.[3]

-

To wash the column, first flush with a mobile phase of the same composition but without the ion-pair reagent and buffer (e.g., water/methanol).

-

Next, wash thoroughly with a high percentage of organic solvent (e.g., 100% methanol or acetonitrile).

-

Store the column in a suitable solvent, typically acetonitrile/water.

References

- 1. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]

- 2. itwreagents.com [itwreagents.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Ion-pair chromatography .pptx [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. pH selection in ino pair chromatography - Chromatography Forum [chromforum.org]

- 9. pdf.journalagent.com [pdf.journalagent.com]

- 10. rcilabscan.com [rcilabscan.com]

- 11. youtube.com [youtube.com]

- 12. I need your opinition - Chromatography Forum [chromforum.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Hexanesulfonic Acid Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexanesulfonic acid sodium salt is a versatile ion-pairing agent and surfactant widely utilized in analytical chemistry and pharmaceutical sciences. Its application is particularly prominent in High-Performance Liquid Chromatography (HPLC) for the separation of basic and cationic compounds. This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their determination, and a visualization of its application in a common analytical workflow.

Core Physical and Chemical Properties

The physical and chemical properties of this compound sodium salt are fundamental to its function in various applications. A summary of these properties is presented below.

Quantitative Data Summary

| Property | Value | Notes |

| Molecular Formula | C₆H₁₃NaO₃S | Anhydrous form |

| Molecular Weight | 188.22 g/mol | Anhydrous form[1] |

| Appearance | White crystalline powder or chunks | [1] |

| Odor | Odorless | |

| Melting Point | > 300 °C | |

| pH of Solution | 5.5 - 7.5 | 10% aqueous solution[2] |

| Solubility | Soluble in water | [3] |

| UV Transmittance (0.005 M aqueous solution, 1 cm cell) | ≥70% at 200 nm, ≥90% at 220 nm, ≥98% at 250 nm | [2] |

Key Applications in Research and Drug Development

This compound sodium salt is a valuable tool in the pharmaceutical industry, primarily for:

-

Ion-Pair Reversed-Phase HPLC: It is extensively used as an ion-pairing reagent in reversed-phase HPLC to enhance the retention and resolution of basic and cationic analytes, such as peptides, proteins, and small molecule drugs.[4][5]

-

Capillary Electrophoresis: It can be employed in capillary electrophoresis to improve the separation of proteins and peptides.[6][7]

-

Drug Formulation: Due to its surfactant properties, it has potential applications in drug formulation to improve the solubility and stability of active pharmaceutical ingredients (APIs).[8]

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of this compound sodium salt are outlined below.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound sodium salt transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound sodium salt is packed into a capillary tube to a height of 2-3 mm.[9]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a calibrated thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.[10]

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point. Given its high melting point of >300 °C, a specialized high-temperature apparatus is required.[10][11][12]

pH Measurement of an Aqueous Solution

Objective: To determine the pH of a 10% (w/v) aqueous solution of this compound sodium salt.

Methodology:

-

Solution Preparation: 10 g of this compound sodium salt is accurately weighed and dissolved in deionized water to a final volume of 100 mL.

-

pH Meter Calibration: A calibrated pH meter with a glass electrode is used. The calibration is performed using standard buffer solutions of known pH (e.g., pH 4, 7, and 10).[13][14][15]

-

Measurement: The electrode is rinsed with deionized water and then immersed in the prepared 10% solution of this compound sodium salt. The solution should be stirred gently.[16]

-

Reading: The pH reading is recorded once it stabilizes. The temperature of the solution should also be recorded as pH is temperature-dependent.[13][15]

Aqueous Solubility Determination (Turbidimetric Method)

Objective: To confirm the qualitative solubility of this compound sodium salt in water.

Methodology:

-

Sample Preparation: A known amount of this compound sodium salt is added to a specific volume of deionized water at a controlled temperature (e.g., 25 °C).

-

Dissolution: The mixture is stirred for a set period to ensure maximum dissolution.

-

Visual Inspection: The solution is visually inspected for any undissolved particles. A clear solution indicates solubility at that concentration.

-

Turbidity Measurement (Quantitative): For a more quantitative assessment, a turbidimeter can be used to measure the turbidity of the solution. A low turbidity reading confirms high solubility.[17] The process can be repeated with increasing concentrations to determine the saturation point.[18][19][20]

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for the use of this compound sodium salt in ion-pair reversed-phase HPLC.

Caption: Workflow for Ion-Pair Reversed-Phase HPLC.

Conclusion

This compound sodium salt is a critical reagent in modern analytical and pharmaceutical sciences. Its well-defined physical and chemical properties, particularly its function as an ion-pairing agent, enable the successful analysis and formulation of a wide range of compounds. The experimental protocols and workflows detailed in this guide provide a solid foundation for its effective application in a laboratory setting.

References

- 1. This compound | C6H13NaO3S | CID 23677630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound SODIUM SALT ≥99.0% FOR ION PAIR CHROMATOGRAPHY | İnterlab Laboratuvar Ürünleri [interlab.com.tr]

- 3. auraiyalabchem.com [auraiyalabchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. natureblink.com [natureblink.com]

- 7. aun.edu.eg [aun.edu.eg]

- 8. nbinno.com [nbinno.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. pennwest.edu [pennwest.edu]

- 13. utsc.utoronto.ca [utsc.utoronto.ca]

- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. frederick.cancer.gov [frederick.cancer.gov]

- 17. cetjournal.it [cetjournal.it]

- 18. researchgate.net [researchgate.net]

- 19. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 20. A thorough analysis of the effect of surfactant/s on the solubility and pharmacokinetics of (S)-zaltoprofen - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Laboratory Synthesis and Purification of 1-Hexanesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis and purification of 1-hexanesulfonic acid, a versatile ion-pairing reagent crucial in various analytical and pharmaceutical applications. Detailed experimental protocols for two primary synthetic routes are presented, along with methods for purification to achieve high-purity material suitable for sensitive applications such as high-performance liquid chromatography (HPLC).

Introduction

This compound and its sodium salt are widely used as ion-pairing reagents in reversed-phase HPLC to improve the retention and resolution of basic and cationic analytes. The ability to synthesize and purify this reagent in the laboratory provides researchers with a cost-effective and customizable source of high-purity material, ensuring consistency and reliability in their analytical methods and developmental research. This document outlines two robust methods for its synthesis: the Strecker sulfite (B76179) alkylation of 1-bromohexane (B126081) and the oxidation of 1-hexanethiol (B106883).

Synthesis Methodologies

Two principal synthetic pathways for the preparation of this compound are detailed below. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations.

Method 1: Strecker Sulfite Alkylation of 1-Bromohexane

This method involves the nucleophilic substitution reaction between 1-bromohexane and sodium sulfite, yielding sodium 1-hexanesulfonate. This is often the preferred route due to its reliability and the high purity of the resulting salt, which can be readily isolated and purified.

Materials:

-

1-Bromohexane

-

Anhydrous Sodium Sulfite (Na₂SO₃)

-

Tetrapropylammonium (B79313) bromide (optional, as a phase transfer catalyst)

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine anhydrous sodium sulfite, deionized water, 1-bromohexane, and a catalytic amount of tetrapropylammonium bromide. A typical molar ratio is 1:25:0.65:0.005 for sodium sulfite:water:1-bromohexane:catalyst, respectively.[1]

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the clarification of the reaction mixture as the two phases become miscible. Maintain reflux until the solution is clear and no longer separates into two layers upon cessation of stirring.[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the water from the reaction mixture by rotary evaporation under reduced pressure.

-

The resulting solid crude product is then dried and crushed to a powder.

Procedure:

-

The crude sodium 1-hexanesulfonate is purified by recrystallization from a mixed alcohol solvent. A mixture of methanol and ethanol (e.g., a volumetric ratio of 1:10 to 10:100) is effective.[2]

-

Dissolve the crude product in a minimal amount of the hot solvent mixture.

-

Allow the solution to cool slowly to room temperature, and then chill in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the crystals in a vacuum oven at a temperature below 80°C to yield high-purity sodium 1-hexanesulfonate (≥99.6%).[1]

Method 2: Oxidation of 1-Hexanethiol

This alternative route involves the oxidation of 1-hexanethiol to this compound. This method directly yields the free acid but can be more challenging in terms of controlling the reaction and purifying the final product from oxidation byproducts.

Materials:

-

1-Hexanethiol

-

Hydrogen Peroxide (30%)

-

Formic Acid

-

Deionized Water

Procedure:

-

Caution: This reaction can be exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place 1-hexanethiol.

-

Cool the flask in an ice bath.

-

A mixture of hydrogen peroxide and formic acid is prepared and added dropwise to the stirred 1-hexanethiol at a rate that maintains the reaction temperature below a controlled limit.

-

After the addition is complete, the reaction mixture is allowed to stir at room temperature for several hours or until the reaction is complete (monitoring by TLC or other appropriate methods is recommended).

-

The workup procedure typically involves dilution with water and extraction to remove any unreacted starting material and byproducts. The aqueous layer containing the this compound can then be further purified.

Purification of the free acid can be achieved through several methods, including:

-

Azeotropic removal of water: Toluene can be used to azeotropically remove water from the aqueous solution of the acid.

-

Ion-exchange chromatography: This is a highly effective method for removing any remaining inorganic salts or other ionic impurities.

Conversion of Sodium 1-Hexanesulfonate to this compound

The high-purity sodium 1-hexanesulfonate obtained from the Strecker synthesis can be converted to the free acid using cation exchange chromatography.

-

Prepare a column with a strongly acidic cation exchange resin (e.g., Dowex 50WX8) in the H⁺ form.

-

Dissolve the purified sodium 1-hexanesulfonate in deionized water.

-

Pass the solution through the prepared cation exchange column.

-

The sodium ions will be exchanged for protons on the resin, and the eluent will be an aqueous solution of this compound.

-

Collect the acidic eluent and remove the water by rotary evaporation to obtain the purified this compound.

Data Presentation

The following tables summarize key quantitative data for the synthesis and properties of this compound and its sodium salt.

Table 1: Synthesis Parameters and Purity

| Parameter | Strecker Sulfite Alkylation | Oxidation of 1-Hexanethiol |

| Starting Materials | 1-Bromohexane, Sodium Sulfite | 1-Hexanethiol, Oxidizing Agent (e.g., H₂O₂/Formic Acid) |

| Typical Yield | >50% (based on patent examples)[2] | Variable, requires optimization |

| Achievable Purity | ≥99.6% (as sodium salt after recrystallization)[1] | Dependent on purification method |

| Primary Product | Sodium 1-hexanesulfonate | This compound |

Table 2: Physicochemical Properties

| Property | Sodium 1-Hexanesulfonate | This compound |

| Molecular Formula | C₆H₁₃NaO₃S | C₆H₁₄O₃S |

| Molecular Weight | 188.22 g/mol [3][4] | 166.24 g/mol |

| Appearance | White crystalline powder[5] | Oily liquid or low-melting solid |

| Melting Point | >300 °C | Not well-defined, often used in solution |

| Solubility | Soluble in water | Soluble in water and polar organic solvents |

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and purification of this compound.

Caption: Overall workflow for the synthesis and purification of this compound.

Caption: Reaction pathway for the Strecker sulfite alkylation.

Analysis and Characterization

The purity and identity of the synthesized this compound or its sodium salt should be confirmed using appropriate analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): As an ion-pairing reagent, the purity of this compound is paramount. A reversed-phase HPLC method can be used to assess its purity. A simple mobile phase of acetonitrile (B52724) and water with an acidic modifier can be employed.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the hexyl chain and the position of the sulfonate group. Spectral data for sodium 1-hexanesulfonate is available in public databases for comparison.[3][7]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonate group.[8]

-

Melting Point: The melting point of the sodium salt is a good indicator of its purity, with a sharp melting point above 300 °C expected for a pure sample.

Conclusion

This guide has detailed two effective methods for the laboratory-scale synthesis of this compound. The Strecker sulfite alkylation of 1-bromohexane offers a reliable route to high-purity sodium 1-hexanesulfonate, which can be subsequently converted to the free acid. The direct oxidation of 1-hexanethiol provides an alternative pathway. Rigorous purification and analytical characterization are essential to ensure the final product is suitable for its intended applications in research and development.

References

- 1. CN102351741A - Method for preparing and purifying paired ion chromatography reagent sodium hexanesulfonate - Google Patents [patents.google.com]

- 2. CN101693677A - Preparation method of ion pair chromatography reagent sodium pentanesulfonate, sodium hexanesulfonate, sodium heptanesulfonate or octane sodium sulfonate - Google Patents [patents.google.com]

- 3. This compound | C6H13NaO3S | CID 23677630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-己烷磺酸 钠盐 suitable for HPLC, ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1-Hexanesulfonate - Regis Technologies [registech.com]

- 6. This compound, sodium salt | SIELC Technologies [sielc.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Mechanism of 1-Hexanesulfonic Acid as a Surfactant

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the surfactant behavior of 1-Hexanesulfonic acid. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of its physicochemical properties, its role in micelle formation, and its application as an ion-pairing agent. This document delves into the thermodynamic principles of micellization and outlines detailed experimental protocols for the characterization of this anionic surfactant.

Core Principles of this compound as a Surfactant

This compound, particularly in its salt form (sodium 1-hexanesulfonate), is an anionic surfactant widely utilized in various scientific applications, notably as an ion-pairing agent in High-Performance Liquid Chromatography (HPLC). Its surfactant properties arise from its amphiphilic molecular structure, which consists of a six-carbon hydrophobic alkyl chain and a hydrophilic sulfonate head group. This dual nature drives the molecules to interfaces, reducing surface tension and leading to the formation of micelles in aqueous solutions above a certain concentration.

Physicochemical Properties

The fundamental properties of this compound that define its surfactant behavior include its molecular weight, critical micelle concentration (CMC), surface tension at the CMC, aggregation number, and the thermodynamics of micellization.

Table 1: Physicochemical Properties of a Representative Short-Chain Alkyl Sulfonate (Sodium 1-Heptanesulfonate)

| Property | Value | Unit |

| Molecular Formula | C₆H₁₃NaO₃S | g/mol |

| Molecular Weight | 188.22 | g/mol |

| Critical Micelle Concentration (CMC) at 25°C | ~0.13 | mol/L |

| Surface Tension at CMC (γ_cmc) | ~35-40 | mN/m |

| Aggregation Number (N_agg) | Not available | - |

| Standard Gibbs Free Energy of Micellization (ΔG°_mic) | Not available | kJ/mol |

Note: The CMC and surface tension values are estimations based on data for homologous alkyl sulfonates and should be experimentally verified for this compound.

Mechanism of Micellization

The formation of micelles is a spontaneous process driven by the hydrophobic effect. Below the Critical Micelle Concentration (CMC), 1-hexanesulfonate molecules exist as individual ions (monomers) in the bulk solution and also adsorb at the air-water interface, with their hydrophobic tails oriented away from the water, leading to a decrease in surface tension.

As the concentration of the surfactant increases and reaches the CMC, the interface becomes saturated with monomers. To further minimize the unfavorable interaction between the hydrophobic tails and water, the monomers begin to self-assemble into spherical aggregates known as micelles. Within these micelles, the hydrophobic hexyl chains form a nonpolar core, while the hydrophilic sulfonate head groups are exposed to the aqueous environment on the micelle's surface. This process is thermodynamically favorable as it increases the overall entropy of the system by releasing ordered water molecules from around the individual hydrophobic chains.

The standard Gibbs free energy of micellization (ΔG°mic) can be calculated from the CMC using the following equation for ionic surfactants:

ΔG°mic ≈ (2 - β) * RT * ln(XCMC)

where:

-

β is the degree of counterion binding to the micelle

-

R is the ideal gas constant

-

T is the absolute temperature

-

XCMC is the CMC expressed as a mole fraction

A negative ΔG°mic indicates a spontaneous micellization process.

Diagram of the micellization process of this compound.

Experimental Protocols for Characterization

The characterization of this compound as a surfactant involves determining its critical micelle concentration (CMC) and its effect on surface tension. The following are detailed protocols for these key experiments.

Determination of Critical Micelle Concentration (CMC) by Conductometry

This method is suitable for ionic surfactants like sodium 1-hexanesulfonate. It relies on the change in the molar conductivity of the solution as a function of surfactant concentration. Below the CMC, the conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity decreases because the newly formed micelles have a lower mobility than the individual ions, and they also bind some of the counterions. The CMC is determined as the point of intersection of the two linear portions of the conductivity versus concentration plot.

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of sodium 1-hexanesulfonate (e.g., 0.5 M) in deionized water.

-

Titration Setup: Place a known volume of deionized water (e.g., 50 mL) in a thermostated vessel maintained at 25°C. Immerse a calibrated conductivity probe connected to a conductivity meter into the water.

-

Conductometric Titration: While stirring the solution gently, add small, precise aliquots of the stock solution to the water.

-

Data Acquisition: After each addition, allow the conductivity reading to stabilize and record the value.

-

Data Analysis: Plot the measured conductivity (in µS/cm) as a function of the molar concentration of sodium 1-hexanesulfonate.

-

CMC Determination: Identify the two linear regions in the plot (below and above the CMC). Perform a linear regression for each region and determine the intersection point of the two lines. The concentration at the intersection point corresponds to the CMC.

Workflow for CMC determination by conductometry.

Measurement of Surface Tension by Wilhelmy Plate Method

This technique directly measures the surface tension of a liquid. A platinum plate is brought into contact with the liquid surface, and the force exerted on the plate by the meniscus is measured by a tensiometer. For surfactant solutions, the surface tension is measured for a series of concentrations to observe the decrease in surface tension up to the CMC, after which it remains relatively constant.

Methodology:

-

Preparation of Solutions: Prepare a series of aqueous solutions of sodium 1-hexanesulfonate with concentrations spanning the expected CMC (e.g., from 0.01 M to 0.2 M).

-

Instrument Setup: Use a tensiometer equipped with a Wilhelmy plate. Clean the platinum plate thoroughly (e.g., by flaming) to ensure complete wetting.

-

Calibration: Calibrate the instrument using a liquid with a known surface tension (e.g., pure water, ~72.8 mN/m at 20°C).

-

Measurement:

-

Place a solution of a specific concentration in the sample vessel.

-

Bring the liquid surface into contact with the Wilhelmy plate.

-

The instrument will measure the force exerted on the plate.

-

The surface tension is calculated from this force.

-

-

Data Acquisition: Measure the surface tension for each prepared solution, starting from the most dilute.

-

Data Analysis: Plot the surface tension (in mN/m) as a function of the logarithm of the surfactant concentration.

-

CMC Determination: The plot will show a region of decreasing surface tension followed by a plateau. The CMC is the concentration at the intersection of the two lines fitted to these regions. The surface tension value in the plateau region is the γcmc.

Workflow for surface tension measurement and CMC determination.

Mechanism as an Ion-Pairing Agent in HPLC

In reversed-phase HPLC, highly polar and ionic analytes often exhibit poor retention on nonpolar stationary phases. This compound is used as an ion-pairing agent to enhance the retention of cationic analytes.

The mechanism involves the addition of the sodium 1-hexanesulfonate to the mobile phase. The hexylsulfonate anion can interact with cationic analytes in two primary ways:

-

Ion-Pair Formation in the Mobile Phase: The hexylsulfonate anion forms a neutral ion pair with the cationic analyte in the mobile phase. This newly formed neutral complex is more hydrophobic and can interact more strongly with the nonpolar stationary phase, leading to increased retention.

-

Dynamic Ion-Exchange on the Stationary Phase: The hydrophobic hexyl chains of the hexylsulfonate anions can adsorb onto the surface of the reversed-phase stationary phase (e.g., C18). This creates a dynamic layer of negatively charged sulfonate groups on the stationary phase surface. Cationic analytes can then be retained through electrostatic interactions with this modified surface, in a manner analogous to ion-exchange chromatography.

In practice, a combination of both mechanisms is likely at play, with the dominant mechanism depending on the specific chromatographic conditions such as the concentration of the ion-pairing agent, the organic modifier content of the mobile phase, and the pH.

Mechanisms of this compound as an ion-pairing agent in HPLC.

This guide has provided a detailed technical overview of the surfactant properties of this compound, including its mechanism of action and methods for its characterization. For specific applications, it is recommended to perform experimental determinations of the key parameters outlined herein.

Solubility of 1-Hexanesulfonic Acid in HPLC Mobile Phases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Hexanesulfonic acid, a common ion-pairing reagent, in various mobile phases used in High-Performance Liquid Chromatography (HPLC). Understanding the solubility of mobile phase additives is critical for robust method development, ensuring accurate and reproducible results, and preventing instrument downtime. This document outlines the known solubility data, provides a detailed experimental protocol for determining solubility, and illustrates key concepts through diagrams.

Introduction to this compound in HPLC

This compound, often used as its sodium salt, is an anionic ion-pairing agent employed in reversed-phase HPLC to improve the retention and resolution of basic and cationic analytes. It functions by forming a neutral ion pair with the positively charged analyte, which then has a greater affinity for the nonpolar stationary phase. The concentration of this compound in the mobile phase is a critical parameter that influences retention, and its solubility can be affected by the composition of the mobile phase, including the type and proportion of organic solvent, buffer composition, and pH.

Solubility of this compound Sodium Salt

Data Presentation: Solubility of this compound Sodium Salt

| Solvent/Mobile Phase Component | Form | Reported Solubility | Molar Equivalent (approx.) | Temperature | Source/Citation |

| Water | Monohydrate | 100 mg/mL | 0.485 M | Not Specified | [1] |

| Water | Anhydrous | Soluble / Miscible | Not Specified | Not Specified | [2][3] |

| Methanol | Monohydrate | Soluble | Not Specified | Not Specified | [1] |

| Acetonitrile (B52724) | Anhydrous | Moderate Solubility | Not Specified | Not Specified | [4] |

| Phosphate (B84403) Buffer (pH 2.5, 20 mM) with 5 mM this compound | Anhydrous | Soluble (as a component) | Not Applicable | Not Specified | [5] |

| Aqueous Solutions | Anhydrous | Slightly Soluble | Not Specified | 20°C | [6] |

Note: The term "soluble" is qualitative. It is crucial to experimentally verify the solubility for specific mobile phase compositions and concentrations to avoid precipitation, which can lead to column blockage and pump issues.[7]

Factors Influencing Solubility

Several factors can impact the solubility of this compound in HPLC mobile phases:

-

Organic Modifier: The type and percentage of the organic solvent (e.g., acetonitrile, methanol) significantly affect solubility. While soluble in methanol, its solubility in acetonitrile is more limited. High concentrations of acetonitrile, particularly in combination with certain buffers, can lead to precipitation.

-

Buffer Type and Concentration: The choice of buffer (e.g., phosphate, acetate) and its concentration can influence the solubility of the ion-pairing reagent. It is essential to ensure that the buffer itself is soluble in the chosen organic modifier concentration.

-

pH: The pH of the mobile phase can affect the ionic state of other components, which may indirectly influence the solubility of the sulfonic acid salt through common ion effects or changes in the overall solution polarity.

-

Temperature: Temperature can affect solubility, although this is less commonly a primary parameter adjusted for solubility purposes in routine HPLC.

Experimental Protocol for Determining Solubility

A detailed and systematic approach is necessary to determine the solubility of this compound in a specific HPLC mobile phase. The following protocol is based on established methodologies for solubility testing, such as the flask method described in OECD Guideline 105.[6][8]

Objective: To determine the saturation concentration (solubility) of this compound sodium salt in a given HPLC mobile phase at a specified temperature.

Materials:

-

This compound sodium salt (anhydrous or monohydrate, as required)

-

HPLC-grade solvents (water, acetonitrile, methanol, etc.)

-

Buffer salts (e.g., potassium phosphate monobasic, sodium acetate)

-

Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Glass vials with screw caps

-

Magnetic stirrer and stir bars or a shaker bath

-

Temperature-controlled environment (e.g., water bath, incubator)

-

Syringe filters (e.g., 0.45 µm or 0.22 µm, compatible with the solvent)

-

HPLC system with a suitable detector (e.g., UV or conductivity)

Procedure:

-

Preparation of the Mobile Phase (Solvent System):

-

Prepare the desired mobile phase (e.g., a specific ratio of buffer and organic solvent). For buffered solutions, accurately weigh the buffer salts, dissolve them in HPLC-grade water, and adjust the pH to the target value before adding the organic modifier.

-

Prepare a sufficient volume to be used throughout the experiment.

-

-

Preparation of Saturated Solutions (Flask Method):

-

Add an excess amount of this compound sodium salt to a series of glass vials. The exact amount should be more than what is expected to dissolve.

-

Accurately add a known volume of the prepared mobile phase to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is often recommended, but the optimal time should be determined, for instance, by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Sample Preparation for Analysis:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter (e.g., 0.45 µm) to remove any undissolved particles. This step is critical to avoid introducing solids into the analytical system.

-

Accurately dilute the filtered solution with the mobile phase to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method. A simple isocratic method with UV detection (if the sulfonic acid has a chromophore at a suitable wavelength) or a conductivity detector is often sufficient.

-

Prepare a calibration curve using standards of this compound sodium salt of known concentrations in the same mobile phase.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Logical Relationship of Factors Affecting Solubility

Caption: Key factors influencing the solubility of this compound.

Conclusion

The solubility of this compound is a critical consideration in the development of robust and reliable HPLC methods. While it is generally soluble in water and methanol, its solubility in acetonitrile can be limited, and the presence of buffers can further impact its solubility. It is imperative for researchers and scientists to experimentally verify the solubility of this compound in their specific mobile phase compositions to avoid issues such as precipitation, which can compromise analytical results and instrument performance. The experimental protocol provided in this guide offers a systematic approach to accurately determine the solubility of this and other ion-pairing reagents.

References

- 1. lookchem.com [lookchem.com]

- 2. BUFFERS [ou.edu]

- 3. filab.fr [filab.fr]

- 4. nacalai.com [nacalai.com]

- 5. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]

- 6. This compound, sodium salt hydrate, 99% 25 g | Request for Quote [thermofisher.com]

- 7. oecd.org [oecd.org]

- 8. Water Solubility | Scymaris [scymaris.com]

An In-depth Technical Guide to the Safe Handling of 1-Hexanesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety precautions and handling guidelines for 1-Hexanesulfonic acid (CAS 13595-73-8). The information presented is intended to support laboratory safety protocols and to ensure the well-being of personnel working with this corrosive compound.

Chemical and Physical Properties

This compound is a strong acid that requires careful handling due to its corrosive nature. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄O₃S | [1][2] |

| Molecular Weight | 166.24 g/mol | [1][2] |

| Appearance | Colorless liquid | [2] |

| Melting Point | 16.1 °C | |

| Boiling Point | 174 °C | [2] |

| Density | 1.137 g/cm³ | [2][] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Signal Word: Danger[1]

Toxicological Data

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling this compound to prevent contact and exposure.

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). |

| Skin and Body Protection | A chemical-resistant apron or lab coat, long pants, and closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for acid gases should be used. |

Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

| Aspect | Guideline |

| Handling | - Always work in a well-ventilated area, preferably within a certified chemical fume hood. - Avoid direct contact with skin, eyes, and clothing. - Do not breathe vapor or mist. - When diluting, always add acid to water slowly, never the other way around. - Use appropriate, clearly labeled containers. |

| Storage | - Store in a cool, dry, and well-ventilated area. - Keep containers tightly closed. - Store away from incompatible materials such as bases, oxidizing agents, and reducing agents. - Store in a corrosive-resistant cabinet. |

First Aid Measures

In the event of exposure to this compound, immediate action is crucial.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill and Disposal Procedures

In the event of a spill, follow these procedures to ensure safety and proper cleanup. For disposal, adhere to local, state, and federal regulations.

| Procedure | Description |

| Spill Response | - Evacuate the area and ensure adequate ventilation. - Wear appropriate PPE. - For small spills, contain the spill with an inert absorbent material (e.g., sand, vermiculite). - Neutralize the spill with a suitable agent like sodium bicarbonate. - Collect the neutralized material into a suitable container for disposal. - For large spills, contact your institution's environmental health and safety department. |

| Disposal | - Dispose of waste in accordance with all applicable federal, state, and local regulations. - Do not dispose of down the drain unless properly neutralized and permitted by local regulations. |

Experimental Protocol: In Vitro Skin Corrosion Assessment (OECD TG 431)

While a specific, published experimental protocol for the skin corrosion testing of this compound is not available, the following is a detailed methodology based on the OECD Test Guideline 431 for an in vitro skin corrosion test using a reconstructed human epidermis (RhE) model. This is a representative protocol that would be adapted for the specific test substance.[6][7][8][9]

Objective: To determine the skin corrosion potential of this compound by assessing its effect on the cell viability of a reconstructed human epidermis model.

Materials:

-

This compound (test substance)

-

Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™, SkinEthic™)

-

Assay medium appropriate for the RhE model

-

Phosphate-buffered saline (PBS)

-

Positive control (e.g., glacial acetic acid)

-

Negative control (e.g., sterile deionized water)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 1 mg/mL

-

Isopropanol (B130326) or other suitable solvent for formazan (B1609692) extraction

-

Multi-well plates (e.g., 6-well, 24-well)

-

Positive displacement pipette

-

Incubator (37°C, 5% CO₂)

-

Spectrophotometer (plate reader) capable of reading absorbance at 570 nm

Procedure:

-

Tissue Preparation: Upon receipt, RhE tissues are pre-incubated in the provided assay medium at 37°C and 5% CO₂ for a specified period according to the manufacturer's instructions.

-

Application of Test Substance:

-

A defined volume (e.g., 25-50 µL) of undiluted this compound is applied topically to the surface of the RhE tissue.

-

Separate tissues are used for the positive and negative controls.

-

The test is performed in triplicate for each substance and exposure time.

-

-

Exposure Times: The tissues are exposed to the test substance for two different time points: 3 minutes and 1 hour.

-

Rinsing: After the exposure period, the test substance is thoroughly rinsed from the tissue surface with PBS.

-

MTT Assay:

-

The rinsed tissues are transferred to a new multi-well plate containing the MTT solution.

-

The tissues are incubated with the MTT solution for 3 hours at 37°C and 5% CO₂. During this time, viable cells will convert the MTT into a blue formazan precipitate.

-

-

Formazan Extraction:

-

After incubation, the tissues are removed from the MTT solution and placed in a new plate.

-

A defined volume of isopropanol is added to each tissue to extract the formazan precipitate. This is typically done overnight at room temperature.

-

-

Data Analysis:

-

The absorbance of the formazan solution is measured using a spectrophotometer at 570 nm.

-

The cell viability is calculated for each tissue as a percentage of the mean of the negative control tissues.

-

Classification Criteria:

-

If the mean cell viability after a 3-minute exposure is ≤ 50%, the substance is classified as Corrosive .

-

If the mean cell viability after a 3-minute exposure is > 50% and the viability after a 1-hour exposure is ≤ 15%, the substance is classified as Corrosive .

-

If the mean cell viability is > 50% after 3 minutes and > 15% after 1 hour, the substance is considered Non-Corrosive .

-

-

Visualizations

References

- 1. Hexane-1-sulfonic acid | C6H14O3S | CID 49937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 4. fishersci.com [fishersci.com]

- 5. sdfine.com [sdfine.com]

- 6. thepsci.eu [thepsci.eu]

- 7. episkin.com [episkin.com]

- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 9. In vitro Skin Corrosion | Cosmetics [jrfglobal.com]

1-Hexanesulfonic acid molecular weight and chemical formula

An In-depth Technical Guide to 1-Hexanesulfonic Acid

This technical guide provides comprehensive information on the molecular weight, chemical formula, and application of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is an organosulfur compound widely utilized as an ion-pairing agent in High-Performance Liquid Chromatography (HPLC). Its properties are fundamental to its function in chromatographic separations.

Quantitative Data Summary

The key quantitative properties of this compound and its commonly used sodium salt are summarized in the table below for easy reference and comparison.

| Property | This compound | This compound Sodium Salt |

| Chemical Formula | C₆H₁₄O₃S[1][2] | C₆H₁₃NaO₃S[3][4][5][6] |

| Molecular Weight | 166.24 g/mol [1][2] | 188.22 g/mol [3][5][6] |

| Synonyms | Hexane-1-sulfonic acid[1][2] | Sodium 1-hexanesulfonate[7] |

| CAS Number | 13595-73-8[1][2] | 2832-45-3[6][7] |

Application in Ion-Pair Reversed-Phase HPLC

This compound is a crucial reagent in ion-pair reversed-phase HPLC, a technique used to separate ionic and highly polar analytes on a non-polar stationary phase. The underlying principle involves the formation of a neutral ion pair between the charged analyte and the 1-hexanesulfonate ion, which can then be retained and separated by the reversed-phase column.

Experimental Protocol: Separation of Aromatic Amines

This section details a representative experimental protocol for the use of this compound in the HPLC separation of aromatic amine isomers.

Objective: To achieve isocratic separation of aromatic amine isomers using ion-pair reversed-phase HPLC with UV detection.

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 analytical column (e.g., 5 µm particle size, 250 mm x 4.6 mm ID)

-

This compound sodium salt

-

Phosphate (B84403) buffer components (e.g., sodium dihydrogen phosphate)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Methodology:

-

Mobile Phase Preparation:

-

Prepare a 20 mM phosphate buffer solution.

-

Dissolve an appropriate amount of this compound sodium salt in the buffer to achieve a final concentration of 5 mM.

-

Adjust the pH of the solution to 2.5 using phosphoric acid.

-

The final mobile phase is a mixture of the aqueous buffer containing the ion-pairing agent and methanol, typically in a 65:35 (v/v) ratio.

-

Filter the mobile phase through a 0.45 µm filter and degas prior to use.

-

-

Chromatographic Conditions:

-

Column: C18, 5 µm, 250 mm x 4.6 mm ID

-

Mobile Phase: 65:35 (v/v) mixture of 20 mM phosphate buffer (pH 2.5) with 5 mM this compound sodium salt and methanol.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 220 nm

-

Injection Volume: 20 µL

-

-

Procedure:

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Prepare standard solutions of the aromatic amine isomers in a suitable solvent (e.g., methanol).

-

Inject the standard and sample solutions into the HPLC system.

-

Record the chromatograms and determine the retention times of the analytes.

-

Visualizations

Logical Relationship of Ion-Pair Chromatography

The following diagram illustrates the fundamental principle of ion-pair chromatography using this compound.

Caption: Principle of Ion-Pair Formation and Retention.

Experimental Workflow for HPLC Analysis

This diagram outlines the sequential steps involved in a typical HPLC experiment utilizing this compound.

References

- 1. This compound, sodium salt | SIELC Technologies [sielc.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. nacalai.com [nacalai.com]

- 4. HPLC Ion Pair Reagents | Fisher Scientific [fishersci.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. 1-己烷磺酸 钠盐 suitable for HPLC, ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemijournal.com [chemijournal.com]

The Advent and Evolution of Alkyl Sulfonates in Chromatography: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Genesis of Ion-Pair Chromatography

The analysis of ionic and highly polar organic compounds by reversed-phase high-performance liquid chromatography (RP-HPLC) has historically presented a significant challenge. These molecules often exhibit poor retention on nonpolar stationary phases, leading to inadequate separation. To address this, the technique of ion-pair chromatography (IPC) emerged, revolutionizing the separation of charged analytes.[1] Initially termed "soap chromatography" by Göran Schill in the early 1970s, this method introduces an ion-pairing reagent to the mobile phase.[2] This reagent, possessing both a hydrophobic tail and an ionic head group, interacts with the charged analyte, effectively neutralizing its charge and increasing its hydrophobicity. This allows for retention and separation on standard reversed-phase columns.[3]

Among the various ion-pairing reagents developed, alkyl sulfonates have become a cornerstone for the analysis of cationic species, including many pharmaceutical compounds, neurotransmitters, and other biologically active molecules.[4] Their versatility, predictability, and the ability to modulate retention through simple adjustments to the alkyl chain length and concentration have solidified their importance in modern chromatography.[5] This technical guide provides an in-depth exploration of the discovery, history, mechanisms, and practical application of alkyl sulfonates in chromatography.

The Core Principle: Mechanisms of Retention

The retention mechanism in ion-pair chromatography with alkyl sulfonates is primarily understood through two predominant models: the ion-pair formation in the mobile phase model and the dynamic ion exchange model . It is widely believed that both mechanisms can occur simultaneously, with the prevalence of one over the other depending on the specific chromatographic conditions.[6]

Ion-Pair Formation in the Mobile Phase (Partition Model)

In this model, the alkyl sulfonate anion (R-SO₃⁻) and the cationic analyte (A⁺) form a neutral ion-pair in the polar mobile phase. This newly formed, neutral, and more hydrophobic complex can then partition onto the nonpolar stationary phase (e.g., C18). The retention is governed by the hydrophobicity of this ion-pair.[1]

Dynamic Ion Exchange Model

This model proposes that the hydrophobic alkyl chains of the sulfonate reagent adsorb onto the surface of the reversed-phase packing material. This process forms a dynamic, in-situ ion-exchange surface with the negatively charged sulfonate groups oriented towards the mobile phase.[7] Cationic analytes are then retained through electrostatic interactions with this dynamically formed ion-exchanger.[6]

Quantitative Impact of Alkyl Sulfonates on Retention

The retention of cationic analytes in ion-pair chromatography is significantly influenced by the properties of the alkyl sulfonate reagent and the composition of the mobile phase.

Effect of Alkyl Chain Length

Increasing the alkyl chain length of the sulfonate reagent enhances its hydrophobicity, leading to a stronger interaction with the stationary phase. This, in turn, results in a greater retention of the cationic analyte.[8] The choice of alkyl chain length is a critical parameter in method development, allowing for the fine-tuning of analyte retention.[5][9]

| Ion-Pair Reagent | Analyte | Retention Time (min) |

| Sodium Pentanesulfonate | Benzoic Acid | 4.53[8] |

| Sodium Hexanesulfonate | Benzoic Acid | 6.50[8] |

| Sodium Heptanesulfonate | Benzoic Acid | 8.25[8] |

| Sodium Octanesulfonate | Benzoic Acid | 12.36[8] |

| Sodium Dodecanesulfonate | Benzoic Acid | 79.53[8] |

Effect of Ion-Pair Reagent Concentration

The concentration of the alkyl sulfonate in the mobile phase also plays a crucial role in analyte retention. Initially, as the concentration increases, more ion-pairs are formed or a more extensive dynamic ion-exchange layer is established, leading to increased retention. However, beyond a certain concentration, the formation of micelles in the mobile phase can occur. These micelles can solubilize the analyte or the ion-pair, leading to a decrease in retention. Therefore, optimizing the concentration is essential for achieving reproducible and robust separations.[10]

| Sodium 1-Octanesulfonate (mM) | Dopamine (B1211576) Retention Time (min) | Epinephrine Retention Time (min) | Norepinephrine Retention Time (min) |

| 0 | ~1.5 | ~1.5 | ~1.5 |

| 5 | ~5.0 | ~6.5 | ~4.0 |

| 10 | ~7.5 | ~9.0 | ~6.0 |

| 20 | ~9.0 | ~11.0 | ~7.5 |

| 30 | ~8.5 | ~10.0 | ~7.0 |

Experimental Protocols: A Practical Guide

The successful implementation of ion-pair chromatography with alkyl sulfonates requires careful consideration of several experimental parameters.

General Workflow for Method Development

A systematic approach is crucial for developing a robust ion-pair chromatographic method. The following workflow outlines the key steps involved.

Detailed Protocol: Analysis of Catecholamines in a Biological Matrix

This protocol provides a detailed methodology for the analysis of catecholamines (norepinephrine, epinephrine, and dopamine) in plasma, a common application of ion-pair chromatography with alkyl sulfonates.

Objective: To quantify the levels of norepinephrine, epinephrine, and dopamine in human plasma.

Materials:

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and an electrochemical detector (ECD) is recommended for high sensitivity.[11]

-

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Ion-Pair Reagent: Sodium 1-octanesulfonate.[11]

-

Mobile Phase Components:

-

Monobasic sodium phosphate

-

Citric acid

-

EDTA (disodium salt)

-

HPLC-grade acetonitrile or methanol

-

HPLC-grade water

-

-

Sample Preparation: Alumina (B75360) extraction columns or solid-phase extraction (SPE) cartridges for catecholamine enrichment.[11]

-

Internal Standard: 3,4-dihydroxybenzylamine (B7771078) (DHBA).[12]

Procedure:

-

Mobile Phase Preparation:

-

Prepare an aqueous buffer containing 0.1 M sodium phosphate, 0.1 M citric acid, and 0.1 mM EDTA.

-

Add sodium 1-octanesulfonate to the aqueous buffer to a final concentration of 1-5 mM.

-

Adjust the pH of the aqueous buffer to between 2.5 and 3.5 with phosphoric acid.

-

The final mobile phase is typically a mixture of this aqueous buffer and an organic modifier (e.g., 5-15% acetonitrile or methanol).

-

Filter and degas the mobile phase before use.

-

-

Sample Preparation (Alumina Extraction):

-

To 1 mL of plasma, add the internal standard (DHBA).

-

Add 1 mL of Tris buffer (pH 8.6) and 50 mg of activated alumina.

-

Vortex for 15 minutes to allow the catecholamines to adsorb to the alumina.

-

Centrifuge and discard the supernatant.

-

Wash the alumina pellet three times with 1 mL of water.

-

Elute the catecholamines from the alumina by adding 100 µL of 0.1 M perchloric acid and vortexing for 5 minutes.

-

Centrifuge and collect the supernatant for injection into the HPLC.

-

-

Chromatographic Conditions:

-

Column Temperature: 30-40 °C.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: Electrochemical detector with the potential set to +0.65 V.

-

-

Quantification:

-

Create a calibration curve using standards of norepinephrine, epinephrine, and dopamine of known concentrations, prepared in the same manner as the samples.

-

Calculate the concentration of each catecholamine in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curve.

-

Troubleshooting and Best Practices

While a powerful technique, ion-pair chromatography with alkyl sulfonates requires careful attention to detail to ensure robust and reproducible results.

-

Column Equilibration: The column requires a significant amount of time to equilibrate with the ion-pair reagent. It is recommended to flush the column with at least 20-30 column volumes of the mobile phase before starting an analysis.[13]

-

Column Dedication: Due to the strong adsorption of alkyl sulfonates to the stationary phase, it is highly recommended to dedicate a column specifically for ion-pair applications to avoid carryover and altered selectivity in other methods.[2]

-

Peak Shape Issues: Peak tailing or fronting can occur. Adjusting the concentration of the ion-pair reagent, the pH of the mobile phase, or the organic modifier content can often improve peak shape.

-

System Peaks: The injection of a sample can sometimes cause a disturbance in the equilibrium, resulting in "system peaks" in the chromatogram. Injecting the sample dissolved in the mobile phase can help to minimize these effects.

-

Mobile Phase Preparation: Ensure the ion-pair reagent is fully dissolved in the mobile phase. The use of a sonicator can be beneficial. Inconsistent mobile phase preparation is a common source of irreproducibility.[14]

Conclusion

The introduction of alkyl sulfonates as ion-pairing reagents has been a pivotal development in the field of chromatography. This technique provides a versatile and powerful tool for the separation and analysis of cationic compounds, which are prevalent in the pharmaceutical and life sciences. By understanding the fundamental mechanisms of retention and the influence of key experimental parameters, researchers can effectively develop and optimize robust and reliable chromatographic methods. As the demand for sensitive and accurate analysis of ionic compounds continues to grow, the principles and practices outlined in this guide will remain essential for scientists and drug development professionals.

References

- 1. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Ion pair chromatography for pharmacy students | PPTX [slideshare.net]

- 4. welch-us.com [welch-us.com]

- 5. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. sites.chemistry.unt.edu [sites.chemistry.unt.edu]

- 8. Regis Technologies, Ion pairing Reagents Method Development - Aurora Borealis Control BV [aurora-borealis.nl]

- 9. obrnutafaza.hr [obrnutafaza.hr]

- 10. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. welch-us.com [welch-us.com]

- 14. jk-sci.com [jk-sci.com]

An In-Depth Technical Guide to the Separation of Polar Compounds Using 1-Hexanesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of 1-hexanesulfonic acid as an ion-pairing agent for the chromatographic separation of polar compounds. By leveraging its unique properties, researchers can achieve enhanced retention and resolution of otherwise challenging analytes in reversed-phase high-performance liquid chromatography (RP-HPLC).

Core Principles: Enhancing Retention of Polar Analytes

In reversed-phase chromatography, polar compounds often exhibit poor retention on nonpolar stationary phases (like C8 or C18) due to their hydrophilic nature, leading to co-elution with the solvent front and inadequate separation. Ion-pair chromatography (IPC) addresses this challenge by introducing an ion-pairing reagent, such as this compound, to the mobile phase.[1]

This compound is an anionic ion-pairing agent with a six-carbon alkyl chain. Its utility lies in its ability to interact with positively charged polar analytes (bases) to form a neutrally charged ion pair. This newly formed complex is more hydrophobic than the original analyte, allowing it to interact more strongly with the nonpolar stationary phase, thereby increasing its retention time and enabling separation.[1][2]

Two primary mechanisms describe the action of this compound in RP-HPLC:

-

Ion-Pair Formation in the Mobile Phase: In this model, the this compound and the positively charged analyte form an ion pair in the mobile phase. This neutral complex then partitions onto the stationary phase.

-

Dynamic Ion Exchange: This mechanism proposes that the hydrophobic alkyl tail of the this compound adsorbs onto the nonpolar stationary phase, creating a dynamic ion-exchange surface. The negatively charged sulfonate groups are oriented towards the mobile phase, allowing for the retention of positively charged analytes via an ion-exchange mechanism.

The selection of this compound is often favored for its moderate hydrophobicity, which provides a balance between sufficient retention and reasonable elution times.

Experimental Protocols and Method Development

A systematic approach is crucial for developing a robust and reproducible separation method using this compound. The following outlines a general protocol for the separation of polar basic compounds, such as water-soluble vitamins or catecholamines.

I. Initial Mobile Phase and Column Selection

-

Column: A standard C8 or C18 reversed-phase column is typically suitable.

-

Mobile Phase A (Aqueous): Prepare an aqueous buffer at a pH that ensures the analyte of interest is in its ionized (protonated) form. A common choice is a phosphate (B84403) or acetate (B1210297) buffer.

-

Mobile Phase B (Organic): Acetonitrile or methanol (B129727) are common organic modifiers.

-

Initial Gradient: Begin with a low percentage of the organic modifier to assess the retention of the polar analytes without an ion-pairing reagent.

II. Introducing the Ion-Pairing Reagent

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound sodium salt in the aqueous mobile phase (Mobile Phase A). A concentration of 100 mM is a practical starting point.

-

Method Development with Varying Ion-Pair Concentration:

-

Start with a mobile phase containing no this compound and inject the sample.

-

Incrementally increase the concentration of this compound in the aqueous mobile phase (e.g., in steps of 5 mM or 10 mM) by mixing the stock solution with the aqueous buffer.

-

Equilibrate the column with each new mobile phase composition for a sufficient time (typically 15-20 column volumes) before injecting the sample.

-

Monitor the retention time and resolution of the target analytes. An increase in retention for positively charged analytes should be observed with increasing ion-pair concentration.

-

III. Optimization of Chromatographic Parameters

-

Concentration of this compound: The optimal concentration is a balance between achieving adequate retention and avoiding excessively long analysis times or potential issues with reagent solubility. A typical working range is 5-20 mM.

-

pH of the Mobile Phase: The pH should be maintained to ensure the analyte is consistently in its charged form. For basic compounds, a pH of 2.5 to 4 is common.

-

Organic Modifier Concentration: Adjust the gradient or isocratic percentage of the organic modifier to fine-tune the separation and elution of the ion-paired analytes.

-

Temperature: Column temperature can influence the efficiency of the separation. A constant, controlled temperature (e.g., 30-40 °C) is recommended for reproducibility.

Quantitative Data Summary

The following tables summarize the expected effects of varying key chromatographic parameters when using this compound for the separation of polar basic analytes.

| Concentration of this compound | Effect on Retention Time of Positively Charged Analytes | Effect on Resolution |

| Increasing | Increases | Generally Improves |

| Decreasing | Decreases | May Decrease |

| Percentage of Organic Modifier (e.g., Acetonitrile) | Effect on Retention Time | Effect on Resolution |

| Increasing | Decreases | May Decrease or Increase depending on the specific analytes |

| Decreasing | Increases | May Increase or Decrease depending on the specific analytes |

| Mobile Phase pH (for basic analytes) | Effect on Retention Time | Effect on Analyte Ionization |